molecular formula C2H6Cl2FN B6250071 2-chloro-2-fluoroethan-1-amine hydrochloride CAS No. 2448484-69-1

2-chloro-2-fluoroethan-1-amine hydrochloride

Cat. No. B6250071
CAS RN: 2448484-69-1
M. Wt: 134
InChI Key:
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Description

2-Chloro-2-fluoroethan-1-amine hydrochloride (2-CEHA-HCl) is an organic compound belonging to the family of amines, which are compounds containing an amino group. It is a colorless, crystalline solid with a molecular weight of 170.58 g/mol and a melting point of 143 °C. 2-CEHA-HCl is widely used in scientific research, as it is a versatile compound with many applications.

Mechanism of Action

2-chloro-2-fluoroethan-1-amine hydrochloride acts as an inhibitor of several enzymes, including chymotrypsin, trypsin, and carboxypeptidase A. It binds to the active site of the enzyme, blocking the binding of the substrate and thus preventing the enzyme from catalyzing the reaction. In addition, 2-chloro-2-fluoroethan-1-amine hydrochloride can also act as an inhibitor of certain protein kinases, blocking the phosphorylation of proteins and thus inhibiting their activity.
Biochemical and Physiological Effects
2-chloro-2-fluoroethan-1-amine hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and carboxypeptidase A. In addition, it has been shown to inhibit the activity of certain protein kinases, which can lead to changes in protein phosphorylation and thus changes in the activity of the proteins. Finally, it has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-chloro-2-fluoroethan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a stable compound that is easy to store and handle, and its reactivity makes it a useful reagent for organic synthesis. In addition, its ability to inhibit several enzymes makes it a useful tool for studying enzyme kinetics. However, it can also be toxic in high concentrations, and its effects on proteins and other cellular components may be unpredictable.

Future Directions

The potential applications of 2-chloro-2-fluoroethan-1-amine hydrochloride are numerous, and further research is necessary to fully understand its effects. Future research could focus on exploring the potential therapeutic uses of 2-chloro-2-fluoroethan-1-amine hydrochloride, as it has already been shown to have anti-inflammatory effects. In addition, further research could focus on exploring the effects of 2-chloro-2-fluoroethan-1-amine hydrochloride on other enzymes and proteins, as well as its potential effects on other cellular components. Finally, further research could be done to develop new synthetic methods for 2-chloro-2-fluoroethan-1-amine hydrochloride, as well as new applications for its use in scientific research.

Synthesis Methods

2-chloro-2-fluoroethan-1-amine hydrochloride can be synthesized by the reaction of 2-chloro-2-fluoroethan-1-amine (2-CEA) with hydrochloric acid (HCl). In this reaction, the 2-CEA is treated with aqueous HCl, which yields 2-chloro-2-fluoroethan-1-amine hydrochloride and water as the products. The reaction is carried out at room temperature, and the yield is typically over 90%.

Scientific Research Applications

2-chloro-2-fluoroethan-1-amine hydrochloride is a versatile compound with many applications in scientific research. It is often used as a reagent in organic synthesis, due to its reactivity and stability. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used in the study of enzyme kinetics, as it is a potent inhibitor of several enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-2-fluoroethan-1-amine hydrochloride involves the reaction of 2-chloro-2-fluoroethanol with ammonium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "2-chloro-2-fluoroethanol", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Add 2-chloro-2-fluoroethanol to a round-bottom flask", "Add ammonium chloride to the flask", "Add hydrochloric acid to the flask", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it in a vacuum oven", "Recrystallize the solid from ethanol to obtain 2-chloro-2-fluoroethan-1-amine hydrochloride" ] }

CAS RN

2448484-69-1

Product Name

2-chloro-2-fluoroethan-1-amine hydrochloride

Molecular Formula

C2H6Cl2FN

Molecular Weight

134

Purity

95

Origin of Product

United States

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